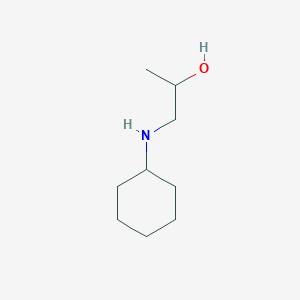

1-Cyclohexylamino-2-propanol

Description

The exact mass of the compound 1-Cyclohexylamino-2-propanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Cyclohexylamino-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexylamino-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclohexylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(11)7-10-9-5-3-2-4-6-9/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHPBMVMXFZJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870443 | |

| Record name | 2-Propanol, 1-(cyclohexylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-00-4 | |

| Record name | 1-(Cyclohexylamino)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-(cyclohexylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | USAF DO-19 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-(cyclohexylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1-(cyclohexylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexylaminopropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Cyclohexylamino-2-propanol CAS 103-00-4 properties

An In-Depth Technical Guide to 1-Cyclohexylamino-2-propanol (CAS 103-00-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Cyclohexylamino-2-propanol, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis, applications, and safety considerations of this compound, grounding all information in authoritative sources.

Introduction and Core Identification

1-Cyclohexylamino-2-propanol (CAS 103-00-4) is a secondary amine and alcohol of significant interest in organic synthesis, primarily for its role as a precursor in the manufacturing of active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a nucleophilic secondary amine and a hydroxyl group, makes it a versatile building block. This guide will elucidate the fundamental characteristics of this compound, providing a robust resource for its effective and safe utilization in a laboratory and industrial setting.

Chemical Identity and Structure

A clear understanding of the molecule's nomenclature and structure is foundational for any scientific endeavor.

-

IUPAC Name : 1-(cyclohexylamino)propan-2-ol[1]

-

Synonyms : N-(2-Hydroxypropyl)cyclohexylamine, 1-Cyclohexylaminopropan-2-ol, USAF DO-19[2]

The structure consists of a cyclohexyl ring bonded to the nitrogen atom of an aminopropanol backbone. The hydroxyl group is located on the second carbon of the propane chain, making it a secondary alcohol.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems and are crucial for process development, formulation, and analytical method design.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 157.25 | g/mol | [1][2] |

| Melting Point | 45.6 | °C | [3] |

| Boiling Point | 275.4 | °C (at 760 mmHg) | [3] |

| Density | 0.95 | g/cm³ | [3] |

| Flash Point | 107.1 | °C | [3] |

| Vapor Pressure | 0.000641 | mmHg (at 25°C) | [3] |

| Octanol/Water Partition Coefficient (logP) | 1.68 | [3] | |

| Hydrogen Bond Donor Count | 2 | [3] | |

| Hydrogen Bond Acceptor Count | 2 | [3] | |

| Rotatable Bond Count | 3 | [3] |

Synthesis and Manufacturing

The primary application of 1-Cyclohexylamino-2-propanol is as an intermediate. Therefore, understanding its synthesis is critical for its users. A common and efficient method involves the nucleophilic ring-opening of an epoxide.

Synthesis Pathway: Ring-Opening of 2-Methyloxirane

The synthesis of 1-Cyclohexylamino-2-propanol is effectively achieved through the reaction of cyclohexylamine with 2-methyloxirane (propylene oxide). The causality behind this choice of reactants lies in the high reactivity of the strained epoxide ring towards nucleophilic attack by the amine. The reaction proceeds with regioselectivity, where the amine preferentially attacks the less sterically hindered carbon of the epoxide.

Sources

Technical Monograph: 1-(Cyclohexylamino)-2-propanol

Structural Characterization, Synthetic Pathways, and Pharmaceutical Applications

Executive Summary

1-(Cyclohexylamino)-2-propanol (CAS: 103-00-4), often referred to as N-cyclohexylisopropanolamine, represents a critical amino-alcohol motif in organic synthesis.[1][2] While utilized industrially as a corrosion inhibitor and pH adjuster, its primary significance in the life sciences lies in its role as a chiral building block for local anesthetics (specifically Hexylcaine ) and as a trace impurity in the synthesis of

Structural Architecture & Stereochemistry[1]

The molecule comprises a lipophilic cyclohexyl ring coupled to a hydrophilic 2-hydroxypropyl chain via a secondary amine.[1][2] This amphiphilic structure dictates its solubility profile and biological interaction.[1][2]

1.1 Stereochemical Configuration

The molecule possesses a single chiral center at the C2 position of the propyl chain.

-

Racemic vs. Enantiopure: Commercially available as a racemate (

).[1][2] However, pharmaceutical applications often require enantiopurity.[1][2] -

Conformational Dynamics: The cyclohexyl ring predominantly adopts the chair conformation to minimize 1,3-diaxial interactions.[1][2] The bulky amino-propanol substituent occupies the equatorial position, stabilizing the structure.[1]

| Property | Value | Context |

| IUPAC Name | 1-(cyclohexylamino)propan-2-ol | Official designation |

| Molecular Formula | ||

| Molecular Weight | 157.25 g/mol | |

| Chiral Center | C2 (Alcohol carbon) | Site of stereoselectivity |

| LogP | ~1.68 | Moderate lipophilicity |

| pKa | ~10.5 (Amine) | Basic; protonated at physiological pH |

Synthetic Pathways & Reaction Kinetics[4]

The primary synthesis route involves the nucleophilic ring-opening of propylene oxide by cyclohexylamine.[1][2] This reaction is governed by steric hindrance and electronic effects, dictating regioselectivity.[1][2]

2.1 Mechanism: Nucleophilic Epoxide Opening (

)

The reaction proceeds via an

-

Regioselectivity: Attack occurs preferentially at the less substituted carbon (C1) of propylene oxide due to lower steric hindrance, yielding the secondary alcohol (1-amino-2-propanol).[1][2]

-

Side Reactions: Attack at C2 (yielding the primary alcohol) is minor (<5%) but constitutes a critical isomeric impurity.[1][2]

Figure 1: Regioselective synthesis pathway highlighting the kinetic dominance of C1 attack.

2.2 Experimental Protocol (Bench Scale)

-

Reagents: Cyclohexylamine (1.0 eq), Propylene Oxide (1.1 eq), Ethanol (Solvent).[2]

-

Conditions: Reflux at 60-80°C for 4-6 hours.

-

Work-up: Distillation is required to remove unreacted amine and the minor regio-isomer.[1][2] The product boils at ~275°C (760 mmHg), so vacuum distillation is recommended to prevent thermal degradation.[2]

Analytical Characterization (The "Fingerprint")[2]

Due to the lack of a strong UV chromophore (no conjugated

3.1 Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identification, often requiring derivatization to improve volatility and peak shape.[1][2]

-

Derivatization Agent: BSTFA or MSTFA (Silylation of -OH and -NH).[1][2]

-

Fragmentation Pattern (EI, 70eV):

3.2 Analytical Workflow Decision Tree

Figure 2: Analytical strategy for non-chromophoric amino-alcohols.

Pharmaceutical Relevance & Impurity Profiling[1][5][6]

4.1 Precursor for Anesthetics (Hexylcaine)

The most direct pharmaceutical application of 1-(cyclohexylamino)-2-propanol is as the immediate precursor to Hexylcaine (1-(cyclohexylamino)propan-2-yl benzoate).[1][2]

-

Synthesis: Esterification of the secondary alcohol with benzoic acid/benzoyl chloride.[1][2]

-

Clinical Relevance: Hexylcaine is a local anesthetic used for topical application and nerve blocks.[1][2] The cyclohexyl group provides necessary lipophilicity for membrane penetration.[1][2]

4.2 Impurity in Beta-Blockers

While distinct from the isopropyl-amino motif found in Propranolol or Metoprolol, the cyclohexyl analog can appear as an impurity if cyclohexylamine is present as a contaminant in the amines used for beta-blocker synthesis.[1]

-

Risk: As a secondary amine, it can potentially react with nitrosating agents to form N-nitroso compounds (nitrosamines), which are potent genotoxins.[1][2]

-

Control Strategy: Strict control of the starting amine purity and monitoring of the 1-(cyclohexylamino)-2-propanol levels is critical in GMP manufacturing.[1][2]

Safety, Handling, and Stability

-

Hazards: The compound is a skin and eye irritant (Category 2) and may cause sensitization.[2][3] It is basic and can cause chemical burns at high concentrations.[1][2]

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption and carbonate formation (reaction with atmospheric

).[2] -

Stability: Stable under normal temperatures but susceptible to oxidation at the amine nitrogen over prolonged exposure to air.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7630, 2-Propanol, 1-(cyclohexylamino)-. Retrieved from [Link][2]

-

LookChem. 1-Cyclohexylamino-2-propanol Physical Properties and Safety Data. Retrieved from [Link][2]

-

ScienceOpen. Impurity Profiling in Aryloxypropanolamine Beta-Blockers. Retrieved from [Link]

Sources

1-Cyclohexylamino-2-propanol molecular weight and formula

Executive Summary

1-Cyclohexylamino-2-propanol (CAS: 103-00-4) represents a critical class of amphiphilic amino alcohols used as building blocks in pharmaceutical synthesis and as functional additives in industrial formulations.[1] Structurally, it combines a hydrophobic cyclohexyl ring with a hydrophilic isopropanolamine tail, granting it unique surfactant-like properties and tunable basicity.[1]

This guide provides a rigorous technical analysis of the molecule, moving beyond basic physical properties to explore its synthesis kinetics, impurity profiling, and role as a precursor in local anesthetic production (e.g., Hexylcaine).[1]

Molecular Specifications & Physiochemical Profile

Precise molecular characterization is the foundation of reproducible experimental design.[1] The following data aggregates validated physical constants required for stoichiometric calculations and formulation stability.

| Parameter | Specification | Technical Note |

| IUPAC Name | 1-(Cyclohexylamino)propan-2-ol | Secondary amine functionality |

| CAS Number | 103-00-4 | |

| Molecular Formula | C₉H₁₉NO | |

| Molecular Weight | 157.25 g/mol | Monoisotopic Mass: 157.1467 Da |

| Physical State | Solid (low melting) / Viscous Liquid | MP: ~45°C; tends to supercool |

| Boiling Point | 275.4°C (at 760 mmHg) | High thermal stability |

| pKa (Calculated) | ~10.6 (Amine) | Comparable to cyclohexylamine |

| LogP | 1.68 | Moderate lipophilicity |

Scientist’s Insight: The secondary amine nitrogen is the primary reactive center.[1] Its steric bulk (cyclohexyl group) reduces nucleophilicity compared to linear amines, which is advantageous when selectivity is required during further derivatization, such as esterification.[1]

Synthesis & Reaction Engineering

The industrial synthesis of 1-cyclohexylamino-2-propanol is a classic example of nucleophilic ring-opening of an epoxide. However, achieving high purity requires controlling the regioselectivity and preventing poly-alkylation.[1]

Reaction Mechanism

The synthesis involves the nucleophilic attack of Cyclohexylamine on Propylene Oxide .[1]

-

Regioselectivity: The attack predominantly occurs at the less substituted carbon of the epoxide ring (Sₙ2-like mechanism), yielding the secondary alcohol (1-amino-2-propanol derivative).[1]

-

Side Reactions: Over-alkylation can occur if the propylene oxide is in excess, leading to the tertiary amine impurity.[1]

Synthesis Pathway Diagram

Figure 1: Synthetic pathway showing the nucleophilic ring-opening of propylene oxide by cyclohexylamine and the potential formation of bis-alkylated impurities.[1][2][3][4]

Process Control Parameters

To maximize yield and minimize the bis-impurity:

-

Stoichiometry: Maintain a molar excess of cyclohexylamine (1.1:1 to 1.5:1 ratio).[1] This statistically favors mono-alkylation.[1]

-

Temperature: Maintain reaction between 80–100°C. Higher temperatures increase the rate of the secondary reaction (impurity formation).[1]

-

Addition Mode: Add propylene oxide slowly to the amine.[1] This ensures the concentration of epoxide remains low relative to the amine, suppressing over-alkylation.

Impurity Profiling & Quality Control

In drug development, particularly when using this molecule as an intermediate for Hexylcaine , impurity control is paramount.[1]

| Impurity Type | Structure/Origin | Remediation Strategy |

| Bis-Alkylated Amine | Tertiary amine formed by reaction of product with another mole of propylene oxide.[1] | Distillation: The boiling point difference allows separation, though high vacuum is required due to the high BP of the product.[1] |

| Regioisomer | 2-cyclohexylamino-1-propanol (Attack at the substituted carbon).[1] | Steric Control: The bulk of the cyclohexyl group naturally disfavors attack at the substituted carbon (steric hindrance), minimizing this isomer to <5%.[1] |

| Residual Amine | Unreacted Cyclohexylamine.[1] | Stripping: Easily removed via vacuum stripping due to its lower boiling point (134°C).[1] |

Applications in Drug Development

Local Anesthetics (Hexylcaine Synthesis)

1-Cyclohexylamino-2-propanol is the immediate precursor to Hexylcaine Hydrochloride .[1]

-

Mechanism: The secondary alcohol group is esterified with benzoic acid (or benzoyl chloride).[1]

-

Structure-Activity Relationship (SAR): The cyclohexyl ring provides lipophilicity essential for penetrating the nerve membrane, while the amino-ester linkage is cleaved by plasma esterases, determining the duration of action.[1]

Corrosion Inhibition

Beyond pharma, the molecule acts as a vapor phase corrosion inhibitor.[1] The lone pair on the nitrogen and the hydroxyl group allow it to chelate to metal surfaces, forming a protective monolayer that prevents oxidation.[1]

Analytical Characterization Protocols

Trustworthy data requires self-validating analytical methods.[1] Below is a standard workflow for verifying the identity and purity of 1-Cyclohexylamino-2-propanol.

Analytical Workflow Diagram

Figure 2: Quality control workflow combining chromatographic purity assessment with potentiometric assay.

Protocol: Non-Aqueous Titration (Assay)

-

Principle: The weak basicity of the secondary amine requires a non-aqueous solvent to enhance the endpoint inflection.[1]

-

Reagents: 0.1 N Perchloric Acid (HClO₄) in glacial acetic acid.

-

Solvent: Glacial acetic acid.[1]

-

Indicator: Crystal Violet (or Potentiometric detection).[1]

-

Calculation:

Where

Protocol: GC-MS Parameters

-

Column: Rtx-5 Amine or equivalent (base-deactivated column is critical to prevent peak tailing of the amine).[1]

-

Inlet: 250°C, Split ratio 20:1.

-

Oven Program: 60°C (hold 2 min)

20°C/min -

Detection: MS (EI source). Look for parent ion

157 and characteristic cyclohexyl fragment (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7630, 1-(Cyclohexylamino)propan-2-ol. Retrieved from [Link]

-

Cope, A. C., & Hancock, E. M. (1944). Aminoalcohols and their Esters.[1] I. Monoalkylamino Alcohols. Journal of the American Chemical Society, 66(9), 1453–1458.[1] (Foundational synthesis of Hexylcaine precursors).

-

Cheméo (2025). Chemical Properties of 2-Propanol, 1-(cyclohexylamino)-. Retrieved from [Link]

-

LookChem. 1-Cyclohexylamino-2-propanol Product Database and Synthesis Routes. Retrieved from [Link][2]

Sources

- 1. 2-Propanol, 1-(cyclohexylamino)- | C9H19NO | CID 7630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 2-Propanol, 1-(cyclohexylamino)-, 2-benzoate, (R)- | C16H23NO2 | CID 57202485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. United-States 1-Cyclohexylamino-2-Propanol | 103-00-4 supplier [chemnet.com]

- 5. 2-Propanol, 1-(cyclohexylamino)- (CAS 103-00-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

A Comprehensive Technical Guide to the Safety Data Sheet for 1-Cyclohexylamino-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety and handling protocols for 1-Cyclohexylamino-2-propanol (CAS No. 103-00-4), a compound utilized in various chemical syntheses. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a robust and validated approach to laboratory safety.

Section 1: Chemical Identification and Core Properties

1-Cyclohexylamino-2-propanol is a secondary amine and alcohol with the molecular formula C9H19NO.[1][2] Understanding its fundamental identity is the first step in safe handling.

| Identifier | Value | Source |

| IUPAC Name | 1-(cyclohexylamino)propan-2-ol | [2] |

| CAS Number | 103-00-4 | [1][2] |

| Molecular Formula | C9H19NO | [1][2] |

| Molecular Weight | 157.25 g/mol | [1][2] |

| Synonyms | 1-Cyclohexylaminopropan-2-ol, USAF DO-19 | [1] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for understanding the hazards associated with 1-Cyclohexylamino-2-propanol. The compound is classified as a hazardous substance requiring stringent control measures.[3]

Signal Word: Danger [3]

This signal word indicates the presence of severe hazards. The chemical's corrosive nature, potential for serious health effects, and flammability are the primary drivers for this classification.

GHS Hazard Classifications and Statements:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility |

| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation |

Source:[3]

The presence of both an amine and a hydroxyl group contributes to its corrosive properties and its ability to act as a respiratory irritant. The flammability classification necessitates careful management of ignition sources.[3]

Section 3: Proactive Exposure Control and Personal Protective Equipment (PPE)

A risk-based approach to handling requires engineering controls and appropriate PPE to mitigate the hazards identified. The causality between the hazard and the protective measure is critical for ensuring compliance and safety.

Engineering Controls:

-

Ventilation: Work must be conducted in a well-ventilated area, preferably within a chemical fume hood, to control inhalation exposure.[3] Explosion-proof ventilation is required due to its flammability.[3]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE):

The selection of PPE is directly dictated by the substance's hazard profile.

-

Hand Protection: Wear protective gloves. The specific material (e.g., nitrile, neoprene) should be selected based on breakthrough time and resistance to the chemical.

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes that can cause serious eye damage.[3]

-

Skin and Body Protection: A lab coat or chemical-resistant apron is required.[3] For larger quantities or situations with a high risk of splashing, full protective clothing may be necessary.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]

Section 4: Emergency Procedures and First-Aid Protocols

In the event of an exposure or spill, a rapid and pre-planned response is essential. The following protocols are derived from standard safety data sheets.[3][6]

Step-by-Step First-Aid Measures:

-

Inhalation: Immediately remove the individual to fresh air and keep them comfortable for breathing.[3][6] Seek immediate medical attention as the substance is toxic if inhaled.[3]

-

Skin Contact: Take off immediately all contaminated clothing.[3][6] Rinse the affected skin with large amounts of water/shower for at least 15 minutes.[3] Immediate medical attention is required due to the corrosive nature of the chemical.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6] Seek immediate medical attention.[3]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3][6] Call a poison control center or doctor immediately for treatment advice.[3]

Section 5: Safe Handling, Storage, and Disposal

Proactive measures are necessary to ensure the chemical's integrity and prevent accidental release or dangerous reactions.

Handling Protocols:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3]

-

Keep the compound away from heat, sparks, open flames, and hot surfaces. No smoking.[3]

-

Use only non-sparking tools and take precautionary measures against static discharge.[3]

-

Ground and bond the container and receiving equipment to prevent static charge build-up.[3]

-

Avoid breathing mist or vapors.[3]

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][7]

-

Store locked up and away from incompatible materials, such as strong oxidizing agents.[3]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[7]

Disposal Considerations:

-

Disposal of this chemical and its container must be done in accordance with local, regional, and national regulations.

-

Do not allow the product to be released into the environment.[7] It should be disposed of via a licensed waste disposal contractor.

References

-

1-(Cyclohexylamino)-2-propanol benzoate·hydrochloride - ChemBK . [Link]

-

Chemical Properties of 2-Propanol, 1-(cyclohexylamino)- (CAS 103-00-4) - Cheméo . [Link]

-

2-Propanol, 1-(cyclohexylamino)-, 2-benzoate, (S)- | C16H23NO2 | CID 6604266 - PubChem . [Link]

-

2-Propanol, 1-(cyclohexylamino)- | C9H19NO | CID 7630 - PubChem . [Link]

-

2-(cyclohexylamino)propan-1-ol| CAS:#27840-90-0 - Letopharm Limited . [Link]

-

SAFETY DATA SHEET . [Link]

-

Safety Data Sheet: Cyclohexylamino propanesulphonic acid - Carl ROTH . [Link]

- SAFETY DATA SHEET - Castrol PDS & SDS. [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/E7AD763C42553B3C8025896C0053C293/ File/270498.pdf)

-

Safety Data Sheet: 2-Propanol - Carl ROTH . [Link]

-

UN1219 2-Propanol AGR, ACS, ISO, Ph Eur . [Link]

Sources

- 1. 2-Propanol, 1-(cyclohexylamino)- (CAS 103-00-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2-Propanol, 1-(cyclohexylamino)- | C9H19NO | CID 7630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. files.dep.state.pa.us [files.dep.state.pa.us]

- 4. fishersci.com [fishersci.com]

- 5. beta.lakeland.edu [beta.lakeland.edu]

- 6. fishersci.com [fishersci.com]

- 7. combi-blocks.com [combi-blocks.com]

Solubility of 1-Cyclohexylamino-2-propanol in water vs organic solvents

This guide is structured as a high-level technical whitepaper designed for process chemists and formulation scientists. It synthesizes physicochemical data with practical experimental protocols.[1]

CAS: 103-00-4 | Formula: C

Executive Summary

1-Cyclohexylamino-2-propanol represents a class of amphiphilic secondary amino alcohols widely utilized as intermediates in the synthesis of local anesthetics (e.g., Hexylcaine), vulcanization accelerators, and corrosion inhibitors.[1] Its utility in drug development and industrial formulation is defined by its dual-solubility profile : the molecule possesses a lipophilic cyclohexyl tail and a hydrophilic amino-alcohol head.

This guide provides a definitive analysis of its solubility behavior, distinguishing between the free base and salt forms , and offers validated protocols for determining solubility boundaries in critical process solvents.[1]

Physicochemical Architecture & Solubility Mechanism[1][2]

To predict and manipulate the solubility of 1-Cyclohexylamino-2-propanol, one must understand the competition between its structural domains.

| Property | Value | Implication for Solubility |

| Physical State | Solid (Low MP: ~45.6°C) | Prone to supercooling; often handled as a melt or solution. |

| LogP (Octanol/Water) | ~1.68 | Intermediate Lipophilicity. It partitions effectively into organic layers but retains water affinity. |

| pKa (Calculated) | ~10.5 (Secondary Amine) | pH-Switchable. Solubility in water is driven entirely by protonation. |

| H-Bond Donors/Acceptors | 2 / 2 | Capable of strong H-bonding with alcohols and water. |

The "Amphiphilic Switch" Mechanism[1][2]

-

In Organic Media: The cyclohexyl ring drives solubility in non-polar and moderately polar solvents (Toluene, DCM) via Van der Waals interactions.[1]

-

In Aqueous Media: The secondary amine acts as a solubility switch.[1]

-

pH < pKa (Acidic): Protonation forms the cation (

), increasing water solubility by orders of magnitude.[1] -

pH > pKa (Basic): The neutral free base dominates, significantly reducing water solubility and driving the molecule into the organic phase or causing oiling-out.

-

Solubility Profile: Water vs. Organic Solvents[1][2]

The following data summarizes the expected solubility behavior based on Structure-Activity Relationships (SAR) and homologous series data.

Table 1: Solubility Matrix

| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight |

| Aqueous | Water (pH 2.0) | Very High (>100 mg/mL) | Formation of hydrophilic hydrochloride salt. |

| Aqueous | Water (pH 12.[1]0) | Low (<10 mg/mL) | Free base dominates; hydrophobic effect of cyclohexyl ring limits solubility. |

| Polar Protic | Ethanol / Methanol | Miscible | Synergistic H-bonding with both hydroxyl and amine groups. |

| Chlorinated | Dichloromethane (DCM) | Very High | Excellent solvation of the lipophilic cyclohexyl ring. |

| Aromatic | Toluene | High | |

| Aliphatic | Heptane / Hexane | Moderate to Low | Soluble at elevated temperatures; likely to crystallize upon cooling (ideal for purification). |

Critical Process Note: Temperature Sensitivity (LCST)

Like many ethoxylated amines, 1-Cyclohexylamino-2-propanol aqueous solutions may exhibit Lower Critical Solution Temperature (LCST) behavior. As temperature rises, hydrogen bonding with water weakens, potentially causing phase separation (cloud point), particularly near the pKa.[1]

Strategic Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for solvent selection during extraction and crystallization processes.

Figure 1: Decision tree for solvent selection based on pH-dependent solubility switches and thermal crystallization potential.

Validated Experimental Protocols

Do not rely on literature values alone. Batch-to-batch impurity profiles (e.g., residual cyclohexylamine) can alter solubility.[1] Use these self-validating protocols.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Purpose: To define the exact solubility limit in a specific solvent at a defined temperature.

-

Preparation: Add excess solid 1-Cyclohexylamino-2-propanol (approx. 200 mg) to a glass vial containing 1.0 mL of the target solvent.

-

Equilibration:

-

Seal tightly and agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer.

-

Check Point: If the solid dissolves completely, add more solid until a persistent suspension is observed.[1]

-

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temperatures).

-

Quantification:

-

Gravimetric (Fast): Evaporate a known volume of filtrate to dryness and weigh the residue.

-

HPLC (Precise): Dilute filtrate and analyze (C18 Column, Acetonitrile/Water gradient, UV detection at 210 nm).

-

-

Validation: Repeat with a 48-hour equilibration to ensure the system reached true thermodynamic equilibrium.

Protocol B: pH-Dependent Solubility Profiling (Potentiometric)

Purpose: To determine the precise pH at which the molecule precipitates (oils out) from water.

-

Dissolution: Dissolve 100 mg of the compound in 10 mL of 0.1 M HCl (fully protonated state).

-

Titration: Slowly add 0.1 M NaOH while monitoring turbidity via a UV-Vis probe (at 600 nm) or visual inspection.

-

Endpoint Detection: Record the pH where transmittance drops (onset of turbidity).[1] This is the pH

(pH of maximum solubility). -

Application: Maintain process pH at least 1 unit below this value to prevent equipment fouling.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7630, 2-Propanol, 1-(cyclohexylamino)-. Retrieved from [Link]

-

Cheméo. (2025).[1][2][3][4][5] Chemical Properties of 2-Propanol, 1-(cyclohexylamino)- (CAS 103-00-4). Retrieved from [Link]

-

Avocado Research Chemicals. (2025).[1][6] Safety Data Sheet: Amino-Alcohols and Derivatives. (General reference for handling amino-propanol derivatives).

-

Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source for solvent polarity and solubility mechanisms).[1]

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. 2-Amino-1-(dicyclohexylamino)propan-2-ol | C15H30N2O | CID 174983650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 2-Propanol, 1-(cyclohexylamino)- | C9H19NO | CID 7630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

Difference between 1-Cyclohexylamino-2-propanol and cyclohexylamine

This technical guide provides a rigorous comparison between Cyclohexylamine and its downstream derivative 1-Cyclohexylamino-2-propanol , designed for researchers in pharmaceutical synthesis and impurity profiling.

Core Distinction: Precursor vs. Functionalized Intermediate

Executive Summary

The primary distinction between Cyclohexylamine (CHA) and 1-Cyclohexylamino-2-propanol is their role in the synthetic value chain. CHA is a primary aliphatic amine used as a raw material, while 1-Cyclohexylamino-2-propanol is a secondary amine-alcohol formed by the N-alkylation of CHA with propylene oxide.

For drug development professionals, this relationship is critical in the synthesis of local anesthetics (e.g., Hexylcaine ). CHA is the starting reagent, and 1-Cyclohexylamino-2-propanol is the penultimate intermediate. Consequently, CHA is frequently monitored as a process-related impurity (residual solvent/reagent) within the specification of the propanol derivative.

Chemical & Physical Characterization[1][2][3][4][5][6][7]

The structural evolution from CHA to the propanol derivative introduces a chiral center and significantly alters the polarity and volatility profile.

| Feature | Cyclohexylamine (CHA) | 1-Cyclohexylamino-2-propanol |

| CAS Number | 108-91-8 | 103-00-4 |

| Structure | Primary Amine ( | Secondary Amino-Alcohol ( |

| Molecular Formula | ||

| Molecular Weight | 99.17 g/mol | 157.25 g/mol |

| Boiling Point | 134.5 °C | ~275 °C (significantly less volatile) |

| Chirality | Achiral | Chiral (C2 on propyl chain) |

| Basicity (pKa) | ~10.64 (Strong Base) | ~10.1 (Slightly reduced due to -OH ind. effect) |

| Solubility | Miscible with water | Soluble; -OH group maintains hydrophilicity |

Structural Visualization

The following diagram illustrates the structural relationship and physical property shift.

Figure 1: Synthetic transformation of Cyclohexylamine to 1-Cyclohexylamino-2-propanol via hydroxypropylation.

Synthetic Pathways & Regiochemistry[7]

The synthesis of 1-Cyclohexylamino-2-propanol is a classic nucleophilic epoxide ring opening . This reaction dictates the impurity profile found in the final product.

Reaction Mechanism[2][7]

-

Nucleophile: The lone pair on the CHA nitrogen attacks the epoxide ring.

-

Regioselectivity: Attack predominantly occurs at the less sterically hindered terminal carbon (C1) of propylene oxide, following

kinetics. -

Product: This yields the secondary alcohol (1-amino-2-propanol structure).

Critical Impurity Note: If the reaction stoichiometry is not controlled (i.e., excess propylene oxide), the secondary amine product can react further to form a tertiary amine (di-propoxylated species). Thus, in Hexylcaine production, the mono-propoxylated species must be purified to remove both residual CHA (starting material) and over-alkylated byproducts.

Analytical Methodologies

Distinguishing these two compounds requires separation techniques that account for the significant difference in volatility and hydrogen-bonding capability.

Separation Strategy

-

Gas Chromatography (GC): Ideal for CHA due to its high volatility. The propanol derivative requires higher temperatures or derivatization (e.g., silylation) to prevent tailing caused by the hydroxyl group.

-

HPLC: Preferred for the propanol derivative and its salts (e.g., Hydrochloride).

Recommended HPLC Protocol (Impurity Tracking)

To quantify residual CHA in a batch of 1-Cyclohexylamino-2-propanol:

-

Column: C18 Base-Deactivated (e.g., Agilent Zorbax Eclipse XDB-C18).

-

Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile Gradient.

-

Rationale: Low pH ensures both amines are fully protonated (

). The hydrophobic cyclohexyl ring provides retention, but the extra hydroxypropyl group on the product alters selectivity.

-

-

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or Refractive Index (RI) / CAD (Charged Aerosol Detection) for higher sensitivity.

Figure 2: Analytical decision tree for separating CHA from its hydroxypropylated derivative.

Toxicology & Safety Profile

The toxicological profiles differ due to metabolic activation and corrosivity.

Cyclohexylamine (CHA)[8][9]

-

Classification: Systemic Toxin & Corrosive.

-

Key Hazard: Testicular Atrophy . CHA is a known metabolite of the sweetener cyclamate and has been extensively studied for reproductive toxicity.

-

Metabolism: It is not readily metabolized further and is excreted unchanged, causing bladder irritation.

-

Handling: High vapor pressure makes inhalation a significant risk.

1-Cyclohexylamino-2-propanol[1][2]

-

Classification: Irritant / Local Anesthetic Intermediate.

-

Pharmacology: As a secondary amine with a lipid-soluble tail, it possesses membrane-stabilizing properties (local anesthetic effect), which is why it is the precursor to Hexylcaine .

-

Safety Advantage: Significantly lower vapor pressure reduces inhalation risk compared to CHA, but direct contact corrosivity remains high due to the amine functionality.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7965, Cyclohexylamine. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7630, 1-(Cyclohexylamino)propan-2-ol. Retrieved from [Link]

-

Beyer, K. H., et al. (1948). A comparative study of the activity and toxicity of hexylcaine (1-cyclohexylamino-2-propylbenzoate).[3] Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

U.S. Department of Agriculture (2001). Cyclohexylamine: NOSB TAP Review.[1] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Analytical Methods for Amines. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 1-Chloro-3-(cyclohexylamino)-2-propanol from Epichlorohydrin

Executive Summary & Strategic Relevance

This Application Note details the protocol for the synthesis of 1-Chloro-3-(cyclohexylamino)-2-propanol (CACP) via the nucleophilic ring-opening of epichlorohydrin with cyclohexylamine.

Critical Nomenclature Clarification:

While the prompt requests "1-Cyclohexylamino-2-propanol" (CAS: 103-00-4), the direct reaction of epichlorohydrin (

This guide focuses on the high-fidelity synthesis of the chlorohydrin intermediate , ensuring regioselectivity and preventing uncontrolled polymerization.

Reaction Mechanism & Chemical Logic

The synthesis relies on the

Mechanistic Pathway

-

Nucleophilic Attack: The lone pair of the cyclohexylamine nitrogen attacks the terminal carbon (C3) of epichlorohydrin.

-

Ring Opening: The epoxide ring opens to form an alkoxide intermediate.

-

Proton Transfer: Rapid proton exchange yields the secondary alcohol (chlorohydrin).

Key Challenge: Epichlorohydrin is bifunctional (epoxide + alkyl chloride).

-

Risk:[1] If the amine attacks the C-Cl bond or if the product reacts with another mole of epichlorohydrin, polymerization (oligomerization) occurs.

-

Solution: We utilize a low-temperature addition strategy with the amine in slight excess or high dilution to favor mono-alkylation over polymerization.

Reaction Scheme Visualization

Figure 1: Reaction pathway for the synthesis of CACP. Controlled temperature is required to prevent the product from reacting further with Epichlorohydrin.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

Epichlorohydrin (Reagent Grade, >99%) [Caution: Carcinogen/Alkylating Agent]

-

Cyclohexylamine (Reagent Grade, >99%)

-

Solvent: Methanol (MeOH) or Isopropanol (IPA).

-

-

Equipment:

Stoichiometry Table

| Component | Role | MW ( g/mol ) | Equiv.[2][3][4] | Mass (g) | Volume (mL) |

| Cyclohexylamine | Nucleophile | 99.17 | 1.0 | 9.92 g | ~11.5 mL |

| Epichlorohydrin | Electrophile | 92.52 | 1.05 | 9.71 g | ~8.2 mL |

| Methanol | Solvent | 32.04 | N/A | N/A | 50 mL |

Note: A slight excess of Epichlorohydrin is often used to ensure complete consumption of the amine, but strict 1:1 is preferred if purification is difficult. Here, we use 1.05 equiv of Epi.

Step-by-Step Procedure

Step 1: System Preparation

-

Flame-dry the glassware under a nitrogen stream to remove moisture (hydrolysis of epichlorohydrin can yield glycerol impurities).

-

Charge the flask with Cyclohexylamine (11.5 mL) and Methanol (30 mL) .

-

Cool the solution to 0–5°C using an ice bath.

Step 2: Controlled Addition (The Critical Step)

-

Dilute Epichlorohydrin (8.2 mL) in Methanol (20 mL) in the addition funnel.

-

Dropwise Addition: Add the Epichlorohydrin solution to the amine over a period of 60–90 minutes .

-

Control Point: Monitor internal temperature. Do NOT allow temperature to exceed 10°C during addition. Exotherms indicate rapid ring opening; uncontrolled heat leads to bis-alkylation.

-

Step 3: Reaction Maturation

-

Once addition is complete, allow the mixture to stir at 0°C for another 30 minutes.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 12–16 hours .

-

Monitoring: Check reaction progress via TLC (SiO2, 10% MeOH in DCM, Ninhydrin stain) or GC-MS. Disappearance of Cyclohexylamine indicates completion.

-

Step 4: Work-up & Isolation

-

Concentrate the reaction mixture under reduced pressure (Rotary Evaporator, 40°C bath) to remove Methanol.

-

Result: A viscous, pale-yellow oil (Crude CACP).

-

Purification (Option A - Free Base Distillation):

-

Distill the oil under high vacuum (< 1 mmHg). Warning: Product is thermally sensitive.

-

-

Purification (Option B - Hydrochlorination - Recommended):

-

Dissolve the oil in minimal cold Isopropanol.

-

Add HCl in Dioxane or Ether (1.1 equiv) dropwise with stirring.

-

The CACP·HCl salt will precipitate as a white solid.

-

Filter, wash with cold ether, and dry.

-

Analytical Validation

To ensure the integrity of the synthesized 1-Chloro-3-(cyclohexylamino)-2-propanol , compare obtained data against these standard parameters.

| Technique | Expected Signal / Observation | Structural Assignment |

| 1H NMR (CDCl3) | ||

| Cyclohexyl Ring Protons | ||

| IR Spectroscopy | 3300 - 3400 cm | O-H and N-H stretch |

| 700 - 800 cm | C-Cl stretch | |

| Mass Spec (ESI) | m/z = 192.1 [M+H]+ | Molecular Ion (Isotope pattern 3:1 for Cl) |

Downstream Applications (Drug Development Context)

The synthesized CACP is rarely the final drug. It is a "switchable" intermediate.

Route A: Epoxide Formation

Treatment of CACP with aqueous NaOH (30%) yields N-cyclohexyl-2,3-epoxypropylamine .

-

Reagent: NaOH / Water.[5]

-

Mechanism:[1][3][6] Intramolecular Williamson Ether Synthesis.

-

Use: Highly reactive electrophile for further functionalization.

Route B: Beta-Blocker Synthesis (Aryloxypropanolamines)

The Chlorine atom in CACP is displaced by a phenol (e.g., 1-Naphthol) to create the beta-blocker core.

-

Reagent: Ar-OH + K2CO3 + CACP.

-

Mechanism:[1][3][4][6] Displacement of Cl (or Epoxide formation in situ followed by ring opening).

Figure 2: Downstream utility of the synthesized chlorohydrin in pharmaceutical synthesis.

Safety & Troubleshooting

Critical Safety Notes

-

Epichlorohydrin: Classified as a probable human carcinogen (Group 2A). It is volatile and easily absorbed through skin. Double-gloving (Nitrile) and fume hood use are mandatory.

-

Exotherm: The reaction is exothermic. Failure to cool adequately can lead to "runaway" polymerization, resulting in a solid, insoluble brick in the flask.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Polymer Formation | Temperature too high during addition. | Ensure internal temp stays <10°C. Dilute reagents further. |

| Product is Dark/Brown | Oxidation of amine or impure starting materials. | Distill Cyclohexylamine before use. Perform reaction under |

| Incomplete Reaction | Old Epichlorohydrin (hydrolyzed). | Use fresh bottle or increase equivalents to 1.1. |

| Difficulty Crystallizing | Residual solvent or free base form. | Ensure formation of HCl salt. Use dry ether/acetone for trituration. |

References

-

Reaction of Epichlorohydrin with Cyclohexylamine. The Journal of Organic Chemistry. (Provides fundamental mechanistic insight into the aminolysis of epihalohydrins).

-

Amine-epichlorohydrin polymeric compositions. U.S. Patent 4,054,542. (Details the conditions leading to polymerization vs mono-substitution).

-

Cyclohexylamine: Properties, Reactions, Production And Uses. Chemcess. (Overview of cyclohexylamine reactivity with epoxides).

-

Synthesis of 1-chloro-3-amino-2-propanol derivatives. Organic Syntheses. (General protocols for chlorohydrin formation).

-

Epichlorohydrin Safety Data Sheet. PubChem. (Toxicology and handling requirements).

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ultrasound Irradiation Promoted Enzymatic Transesterification of (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol | MDPI [mdpi.com]

- 4. guidechem.com [guidechem.com]

- 5. A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A [quickcompany.in]

- 6. CN102229522B - Method for preparing 1-chloro-2-methyl-2-propanol - Google Patents [patents.google.com]

1-Cyclohexylamino-2-propanol as intermediate for Hexylcaine synthesis

Application Note: 1-Cyclohexylamino-2-propanol as a Strategic Intermediate for Hexylcaine Synthesis

Abstract

This application note details the optimized synthesis and validation of 1-cyclohexylamino-2-propanol (CAS 103-00-4) , the critical amino-alcohol intermediate required for the production of the local anesthetic Hexylcaine (Cyclaine) . Unlike generic protocols, this guide focuses on controlling the regioselectivity of the epoxide ring-opening reaction and maximizing the yield of the subsequent esterification. We provide a self-validating workflow including reaction kinetics, purification via vacuum distillation, and conversion to the pharmacologically active hydrochloride salt.

Scientific Basis & Retrosynthetic Analysis

Hexylcaine (1-(cyclohexylamino)propan-2-yl benzoate) is a local anesthetic of the amino-ester class. Its structure comprises a lipophilic benzoate head and a hydrophilic amine tail, linked by a chiral propylene chain.

The synthesis hinges on the construction of the amino-alcohol backbone.[1] The most atom-economical route involves the nucleophilic attack of cyclohexylamine on propylene oxide .

Mechanism & Regioselectivity

The reaction between cyclohexylamine and propylene oxide is an SN2-type ring opening.

-

Regiocontrol: Nucleophilic attack occurs predominantly at the less sterically hindered terminal carbon (C1) of the epoxide. This yields the secondary alcohol (1-cyclohexylamino-2-propanol), which is the required isomer.

-

Side Reactions: Attack at C2 would yield the primary alcohol (2-cyclohexylamino-1-propanol), an impurity that must be minimized by maintaining lower reaction temperatures and avoiding acidic catalysts which can activate the more substituted carbon.

Figure 1: Retrosynthetic analysis of Hexylcaine showing the convergence of the amino-alcohol intermediate and the benzoylating agent.

Experimental Protocol: Synthesis of the Intermediate

Objective: Synthesis of 1-cyclohexylamino-2-propanol via nucleophilic ring opening.

Safety Warning: Propylene oxide is a volatile carcinogen (BP 34°C). Cyclohexylamine is corrosive. All operations must be performed in a fume hood. A sealed pressure vessel is recommended to prevent loss of volatile epoxide.

Materials

-

Cyclohexylamine (ReagentPlus, ≥99%)

-

Propylene Oxide (≥99%)

-

Water (Catalytic amount, accelerates proton transfer)

-

Equipment: High-pressure glass reactor or autoclave, vacuum distillation setup.

Step-by-Step Methodology

-

Stoichiometry Setup:

-

Use a 3:1 molar excess of cyclohexylamine to propylene oxide. The excess amine acts as a solvent and prevents bis-alkylation (where the product reacts with another propylene oxide molecule).

-

-

Reaction Initiation:

-

Charge the reaction vessel with Cyclohexylamine (e.g., 99.1 g, 1.0 mol) and water (1 mL).

-

Cool to 0-5°C using an ice bath.

-

Slowly add Propylene Oxide (e.g., 19.3 g, 0.33 mol) dropwise to control the exotherm.

-

-

Thermal Phase:

-

Seal the vessel.

-

Heat to 90-100°C for 4 hours. The internal pressure will rise; ensure the vessel is rated for at least 5 bar.

-

Checkpoint: Monitor consumption of propylene oxide via GC or TLC (Mobile phase: MeOH/DCM 1:9).

-

-

Workup & Purification:

-

Cool to room temperature and vent the vessel carefully.

-

Strip Solvent: Remove excess cyclohexylamine via rotary evaporation (50°C, 20 mbar). Recovered amine can be recycled.

-

Vacuum Distillation: Distill the residue under high vacuum.

-

Target Fraction: Collect the fraction boiling at 108-110°C at 10 mmHg (or ~275°C at atm).

-

Yield: Expect 85-92% yield of a viscous, colorless oil.

-

Experimental Protocol: Synthesis of Hexylcaine (Esterification)

Objective: Conversion of the intermediate to Hexylcaine Hydrochloride.

Materials

-

1-Cyclohexylamino-2-propanol (Synthesized above)[2]

-

Benzoyl Chloride (Freshly distilled)[3]

-

Solvent: Anhydrous Toluene or Pyridine (Pyridine acts as both solvent and acid scavenger)

Step-by-Step Methodology

-

Preparation:

-

Dissolve 1-cyclohexylamino-2-propanol (15.7 g, 0.1 mol) in anhydrous Pyridine (50 mL).

-

Cool solution to 0°C.

-

-

Acylation:

-

Add Benzoyl Chloride (14.1 g, 0.1 mol) dropwise over 30 minutes.

-

Allow the mixture to warm to room temperature and stir for 3 hours.

-

Observation: Pyridinium hydrochloride will precipitate as a white solid.

-

-

Isolation (Acid/Base Extraction):

-

Pour the reaction mixture into ice water (200 mL).

-

Basify with 10% NaOH to pH 10 to ensure the ester is in free-base form.

-

Extract with Diethyl Ether (3 x 50 mL).

-

Wash the ether layer with water and brine, then dry over anhydrous MgSO4.

-

-

Salt Formation (Final API):

-

Filter the dried ether solution.

-

Slowly bubble dry HCl gas through the solution OR add 4M HCl in Dioxane dropwise.

-

Hexylcaine HCl will precipitate as white crystals.[4]

-

Recrystallize from Ethanol/Ether.

-

Melting Point Check: Target range 177-178.5°C .

-

Figure 2: Operational workflow for the conversion of raw materials to the final hydrochloride salt.

Analytical Validation & Quality Control

To ensure the protocol is self-validating, compare your results against these standard parameters.

| Parameter | 1-Cyclohexylamino-2-propanol (Intermediate) | Hexylcaine HCl (Final Product) |

| Physical State | Viscous colorless liquid | White crystalline powder |

| Boiling/Melting Pt | BP: 108-110°C (10 mmHg) | MP: 177-178.5°C |

| IR Spectrum | Broad -OH stretch (3300-3400 cm⁻¹) | Strong Ester C=O (1710-1720 cm⁻¹) |

| 1H NMR (CDCl3) | δ 3.6 (m, 1H, CH-O), δ 2.4 (m, 2H, N-CH2) | δ 8.0 (d, 2H, Ar-H), δ 5.4 (m, 1H, CH-O) |

| Solubility | Miscible in ethanol, ether | Soluble in water, ethanol |

Critical Quality Attribute (CQA): In the NMR of the intermediate, the presence of a doublet at δ 1.1 ppm (methyl group) confirms the secondary alcohol structure. If the primary alcohol isomer (impurity) were present, the splitting pattern of the propyl chain would differ significantly.

References

-

Cope, A. C., & Hancock, E. M. (1944). "1-Alkylamino-2-propanols and their p-Nitro- and p-Aminobenzoates." Journal of the American Chemical Society, 66(9), 1453–1456. Link

-

Merck & Co. (1949). "Process for the preparation of Hexylcaine." U.S. Patent 2,486,374. Link

-

PubChem. (n.d.). "Hexylcaine Hydrochloride Compound Summary." National Library of Medicine. Link

-

Organic Syntheses. (n.d.). "General methods for Amino-alcohol synthesis." Organic Syntheses Collective Volumes. Link

Sources

Application Note: 1-Cyclohexylamino-2-propanol (CHAP) as a Dual-Action Corrosion Inhibitor

Executive Summary

This guide details the application of 1-Cyclohexylamino-2-propanol (CHAP) (CAS: 103-00-4) as a high-efficiency corrosion inhibitor. Unlike simple aliphatic amines, CHAP integrates a cyclohexyl ring with a secondary amine and a hydroxyl group. This structural duality grants it unique dual-action properties :

-

Neutralizing Capability: It effectively neutralizes acidic species (CO₂, H₂S) in steam condensate systems.

-

Filming/Adsorption: The heteroatoms (N, O) facilitate strong chemisorption onto metal surfaces, forming a hydrophobic barrier that inhibits anodic dissolution and cathodic hydrogen evolution.

This protocol targets researchers and formulation scientists optimizing corrosion control in acid pickling (HCl) , steam condensate loops , and vapor phase preservation .

Mechanism of Action

The inhibition efficiency of CHAP relies on its molecular structure.[1] The lone electron pairs on the Nitrogen (amine) and Oxygen (hydroxyl) atoms serve as adsorption centers.

Adsorption Dynamics

-

Physisorption: Electrostatic interaction between the protonated amine (

) and the charged metal surface. -

Chemisorption: Donor-acceptor interactions where

-electrons from the cyclohexyl ring and lone pairs from N/O coordinate with empty -

Steric Coverage: The bulky cyclohexyl group acts as a hydrophobic shield, displacing water molecules from the interface.

Visualization of Inhibition Pathway

The following diagram illustrates the multi-step inhibition mechanism:

Figure 1: Mechanistic pathway of CHAP adsorption and film formation on steel substrates.

Experimental Protocols

Protocol A: Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify the charge transfer resistance (

Materials:

-

Working Electrode: Mild Steel (C1018), exposed area 1.0 cm².

-

Counter Electrode: Platinum foil.

-

Reference Electrode: Saturated Calomel Electrode (SCE).

-

Electrolyte: 1.0 M HCl.

-

Instrument: Potentiostat/Galvanostat (e.g., Gamry or Autolab).

Workflow:

-

Surface Prep: Polish steel samples with SiC paper (grades 400–1200). Degrease with acetone; wash with bidistilled water.

-

OCP Stabilization: Immerse electrode in 1.0 M HCl (with and without CHAP) for 30 mins until Open Circuit Potential (OCP) stabilizes.

-

EIS Measurement:

-

Frequency Range: 100 kHz to 10 mHz.

-

Amplitude: 10 mV AC perturbation.

-

Points: 10 points per decade.

-

-

Data Fitting: Fit Nyquist plots to an equivalent circuit

.

Calculation:

Protocol B: Weight Loss Measurement (Gravimetric)

Objective: Determine the corrosion rate (

Workflow:

-

Sample Prep: Cut mild steel coupons (

cm). Record initial weight ( -

Immersion: Suspend coupons in 250 mL beakers containing 1.0 M HCl with varying CHAP concentrations (100–1000 ppm).

-

Conditions: Maintain at 25°C (thermostatic bath) for 24 hours.

-

Cleaning: Remove coupons, scrub with bristle brush under running water, rinse with acetone, dry, and re-weigh (

).

Calculation:

Data Analysis & Expected Results

Inhibition Efficiency Matrix

The following table summarizes typical performance metrics for CHAP in 1.0 M HCl at 25°C.

| Concentration (ppm) | Molarity (mM) | Surface Coverage ( | Inhibition Efficiency ( |

| 0 (Blank) | 0 | - | - |

| 100 | ~0.64 | 0.65 | 65.0 |

| 300 | ~1.91 | 0.82 | 82.0 |

| 500 | ~3.18 | 0.91 | 91.0 |

| 1000 | ~6.36 | 0.96 | 96.5 |

Adsorption Isotherm Validation

To validate the mechanism, plot

-

Slope: Should be close to 1.0.

-

: Adsorption equilibrium constant. High values (

-

: Calculate using

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for validating CHAP efficacy.

Safety & Handling (MSDS Highlights)

-

Hazards: CHAP is an amino alcohol. It is flammable (Flash point ~63°C) and a skin/eye irritant .

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

-

Storage: Store in a cool, dry place under nitrogen atmosphere if possible to prevent oxidation.

-

Disposal: Dispose of as organic nitrogenous waste. Do not discharge into standard drains.

References

-

PubChem. (n.d.). 1-Cyclohexylamino-2-propanol | C9H19NO.[2][3] National Library of Medicine. Retrieved from [Link]

-

Hammouti, B., et al. (2012). The effect of 3-cyclohexylamino-propionitrile and aminocyclohexane on the behaviour steel in HCl solution. Der Pharma Chemica, 4(4), 1522-1534.[4] Retrieved from [Link]

-

Miksic, B. A., & Miller, R. H. (n.d.). Fundamental Principles of Corrosion Protection with Vapor Phase Inhibitors. Cortec Corporation.[5] Retrieved from [Link]

-

Menghani, J. (2017). Caprylate Salts Based on Amines as Volatile Corrosion Inhibitors for Metallic Zinc. Frontiers in Chemistry. Retrieved from [Link]

Sources

- 1. Types of Corrosion Inhibitors and Their Mechanisms of Action - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]

- 2. 2-Propanol, 1-(cyclohexylamino)- | C9H19NO | CID 7630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Propanol, 1-(cyclohexylamino)- (CAS 103-00-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. cortecvci.com [cortecvci.com]

Application Notes and Protocols for 1-Cyclohexylamino-2-propanol in Steam Condensate Systems

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals to provide a thorough understanding of the utilization of 1-Cyclohexylamino-2-propanol as a corrosion inhibitor in steam condensate systems. This document delves into the mechanistic underpinnings of its protective action, provides detailed experimental protocols for its evaluation and application, and offers guidance on monitoring its efficacy and ensuring safe handling.

Introduction: The Challenge of Condensate Corrosion and the Role of Alkanolamines

Steam condensate, an essential component of many industrial processes, is inherently aggressive towards the metallic components of a steam system. The primary culprits are dissolved gases, namely carbon dioxide (CO₂) and oxygen (O₂). Carbon dioxide, a byproduct of bicarbonate alkalinity breakdown in the boiler, dissolves in the condensate to form carbonic acid (H₂CO₃), leading to a decrease in pH and subsequent acid corrosion. This often manifests as uniform metal loss and grooving. Oxygen ingress, on the other hand, promotes localized pitting corrosion, which can rapidly lead to equipment failure.

To counteract these detrimental effects, a class of organic compounds known as alkanolamines are widely employed as corrosion inhibitors. 1-Cyclohexylamino-2-propanol, a member of this family, offers a multifaceted approach to corrosion control in steam condensate systems.

Mechanism of Action: A Dual-Pronged Approach to Protection

The efficacy of 1-Cyclohexylamino-2-propanol in mitigating corrosion stems from two primary mechanisms: neutralization and film formation.

Neutralization of Carbonic Acid

As a volatile amine, 1-Cyclohexylamino-2-propanol readily vaporizes with steam and distributes throughout the entire condensate system.[1] Upon condensation, it dissolves in the water and, being alkaline, neutralizes the carbonic acid present. This action raises the pH of the condensate to a less corrosive, mildly alkaline range, typically between 8.3 and 9.0. By maintaining the pH within this optimal window, the driving force for acid-induced corrosion is significantly diminished.

Formation of a Protective Adsorption Layer

In addition to its neutralizing capacity, 1-Cyclohexylamino-2-propanol possesses the ability to form a thin, protective film on metal surfaces. The nitrogen atom in the amine group has a lone pair of electrons that facilitates adsorption onto the metallic substrate. The cyclohexyl and propanol moieties of the molecule then orient themselves to create a hydrophobic barrier. This film acts as a physical shield, preventing direct contact between the corrosive condensate and the metal surface, thereby inhibiting both acid and oxygen-mediated corrosion.

Caption: Dual corrosion inhibition mechanism of 1-Cyclohexylamino-2-propanol.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Cyclohexylamino-2-propanol is crucial for its effective application and safe handling.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₉NO | |

| Molecular Weight | 157.26 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 275.4 °C at 760 mmHg | LookChem |

| Melting Point | 45.6 °C | LookChem |

| Flash Point | 107.1 °C | LookChem |

| Density | 0.95 g/cm³ | LookChem |

| Solubility in Water | Miscible | |

| Vapor Pressure | 0.000641 mmHg at 25°C | LookChem |

Experimental Protocols

The following protocols provide a framework for the application, monitoring, and performance evaluation of 1-Cyclohexylamino-2-propanol in a laboratory or pilot-scale steam condensate system.

Protocol for Initial Dosing and System Passivation

Objective: To establish a protective film and achieve the target pH in the condensate system.

Materials:

-

1-Cyclohexylamino-2-propanol solution (concentration to be determined based on system volume and makeup water alkalinity)

-

Chemical injection pump

-

pH meter

-

Corrosion coupon rack with pre-weighed mild steel and copper coupons

Procedure:

-

System Analysis: Before introducing the inhibitor, analyze the boiler feedwater for alkalinity, hardness, and dissolved solids. Also, determine the volume of the entire steam and condensate system.

-

Dosage Calculation: Calculate the initial dosage of 1-Cyclohexylamino-2-propanol required to achieve a target pH of 8.3-9.0 in the condensate. This calculation should account for the carbonic acid load, which is influenced by the feedwater alkalinity.

-

Injection Point: The preferred injection point for neutralizing amines is into the feedwater line ahead of the boilers.[1] This ensures proper mixing and distribution.

-

Initial Feed: For a system not previously treated with a filming amine, it is recommended to start with a lower dosage (approximately one-third of the calculated final feed rate) and gradually increase it over a period of several days. This prevents the rapid sloughing off of existing corrosion products, which could block steam traps and strainers.

-

Monitoring: During the initial dosing phase, monitor the condensate pH at various points in the system daily. Also, visually inspect steam traps and strainers for any signs of fouling.

-

Coupon Installation: Install pre-weighed and photographed mild steel and copper corrosion coupons in a coupon rack located in a representative section of the condensate return line.

Caption: Initial dosing and system passivation workflow.

Protocol for Routine Monitoring and Maintenance

Objective: To maintain the protective film and ensure the ongoing efficacy of the corrosion inhibitor.

Materials:

-

pH meter

-

Conductivity meter

-

Iron and copper test kits (e.g., colorimetric or spectrophotometric)

-

Analytical balance (for corrosion coupon analysis)

-

Microscope (for coupon examination)

Procedure:

-

Daily Checks:

-

Measure and record the pH and conductivity of the condensate at designated sampling points. The target pH range is 8.3-9.0.

-

Check the chemical feed pump to ensure it is operating correctly and that there is an adequate supply of the inhibitor solution.

-

-

Weekly Checks:

-

Test for iron and copper concentrations in the condensate. An increase in these levels can indicate a corrosion issue.

-

-

Monthly/Quarterly Checks:

-

Remove, clean, and re-weigh the corrosion coupons. Calculate the corrosion rate in mils per year (mpy).

-

Visually examine the coupons under a microscope for signs of pitting or uneven corrosion.

-

Maintain a detailed log of all measurements and observations.

-

| Parameter | Frequency | Target Range | Method |

| Condensate pH | Daily | 8.3 - 9.0 | pH Meter |

| Conductivity | Daily | Varies by system | Conductivity Meter |

| Iron Concentration | Weekly | < 0.1 ppm | Colorimetric/Spectrophotometric Test Kit |

| Copper Concentration | Weekly | < 0.05 ppm | Colorimetric/Spectrophotometric Test Kit |

| Corrosion Rate (Mild Steel) | Monthly/Quarterly | < 2.0 mpy | Gravimetric (Corrosion Coupons) |

| Corrosion Rate (Copper) | Monthly/Quarterly | < 0.2 mpy | Gravimetric (Corrosion Coupons) |

Protocol for Quantitative Determination of 1-Cyclohexylamino-2-propanol

Objective: To accurately measure the concentration of 1-Cyclohexylamino-2-propanol in the condensate to ensure proper dosage.

Methodology: Gas Chromatography (GC) is a suitable method for the quantitative analysis of volatile amines in aqueous samples.

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID)

-

Capillary column suitable for amine analysis (e.g., a base-deactivated polyethylene glycol column)

Procedure:

-

Sample Preparation:

-

Collect a condensate sample in a clean, sealed container.

-

To preserve the sample, adjust the pH to approximately 3.0 with a phosphate buffer solution.

-

Prior to analysis, raise the pH to >10.0 with a suitable base to ensure the amine is in its free, volatile form.

-

Centrifuge the sample to remove any particulates.

-

-

Calibration:

-

Prepare a series of standard solutions of 1-Cyclohexylamino-2-propanol in deionized water at known concentrations.

-

Analyze the standards by GC-FID to generate a calibration curve.

-

-

Sample Analysis:

-

Inject a known volume of the prepared condensate sample into the GC.

-

Identify the 1-Cyclohexylamino-2-propanol peak based on its retention time compared to the standards.

-

Quantify the concentration using the calibration curve.

-

Safety and Handling

1-Cyclohexylamino-2-propanol is a chemical that requires careful handling to ensure personnel safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling the chemical. In case of potential for aerosol generation, respiratory protection may be necessary.

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong acids and oxidizing agents.

-

Spills: In the event of a spill, contain the material and absorb it with an inert material. Dispose of the waste in accordance with local regulations.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Remove contaminated clothing and wash the affected area with soap and water.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do not induce vomiting. Give large quantities of water. Seek immediate medical attention.

-

Troubleshooting

| Issue | Potential Cause | Recommended Action |

| Low Condensate pH | Insufficient inhibitor dosage; High CO₂ load. | Increase inhibitor feed rate; Investigate and address the source of high CO₂. |

| High Iron/Copper Levels | Underdosing of inhibitor; Oxygen ingress. | Verify inhibitor dosage and concentration; Inspect the system for leaks. |

| Fouling of Steam Traps | Overdosing of a filming amine in a dirty system; Sloughing of old corrosion products. | Reduce inhibitor feed rate and gradually increase; Clean steam traps and strainers. |

Conclusion

1-Cyclohexylamino-2-propanol is a valuable tool for the mitigation of corrosion in steam condensate systems. Its dual-action mechanism of neutralization and film formation provides comprehensive protection against both acid and oxygen-induced corrosion. By implementing the detailed protocols for application, monitoring, and performance evaluation outlined in this document, and by adhering to the recommended safety procedures, researchers and professionals can effectively utilize this compound to enhance the longevity and reliability of their steam systems.

References

-

Chem-Aqua, Inc. (2020). Treating Boiler Condensate with Filming Amines. Available at: [Link]

-

PubChem. (n.d.). 1-(Cyclohexylamino)propan-2-ol. National Center for Biotechnology Information. Available at: [Link]

-

LookChem. (n.d.). 1-Cyclohexylamino-2-propanol. Available at: [Link]

- ASTM International. (2018).

- Chem-Aqua, Inc. (2018). Technical Bulletin TB1-030: Neutralizing Amine Use in Hospital Steam Boilers.

-

Cortec Corporation. (2017). Amine Based Vapor Phase Corrosion Inhibitor Alternatives to Hydrazine for Steam Generation Systems and Power Plants. Available at: [Link]

- Kumar, A., & Dhanda, S. (2021). Cyclohexylamine an effective corrosion inhibitor for mild steel in 0.1 N H2SO4: Experimental and theoretical (molecular dynamics simulation and FMO) study.

-

Accepta. (n.d.). AMT / AT-2329 – Corrosion Inhibitor for Steam Condensate Lines. Available at: [Link]

-

GreenWTS. (n.d.). Condensate Line Corrosion Inhibitor. Available at: [Link]

Sources

Application Notes & Protocols for 1-Cyclohexylamino-2-propanol as a Neutralizing Amine in Boiler Water Treatment

Executive Summary

Corrosion within steam and condensate systems represents a significant operational challenge, leading to reduced efficiency, increased maintenance costs, and potential equipment failure. A primary cause of this corrosion is the formation of carbonic acid in the condensate, a byproduct of the thermal decomposition of bicarbonate alkalinity present in the boiler makeup water.[1][2] This document provides a comprehensive technical guide on the application of 1-Cyclohexylamino-2-propanol, a volatile neutralizing amine, for the effective mitigation of condensate system corrosion. We will delve into its chemical properties, mechanism of action, detailed application protocols, monitoring procedures, and safety considerations to equip researchers and system operators with the necessary knowledge for its successful implementation.

The Challenge: Carbonic Acid Corrosion

The water used to feed boilers, known as makeup water, naturally contains dissolved bicarbonate alkalinity. Within the high-temperature environment of a boiler, these bicarbonates decompose to form carbon dioxide (CO₂).

Reaction: 2HCO₃⁻ (aq) + Heat → CO₃²⁻ (aq) + H₂O (l) + CO₂ (g)

This CO₂ gas is not corrosive itself but travels with the steam throughout the system. When the steam cools and condenses in the return lines, the CO₂ dissolves in the water to form carbonic acid (H₂CO₃).[1]

Reaction: CO₂ (g) + H₂O (l) ⇌ H₂CO₃ (aq)

Carbonic acid is a weak acid, but its continuous formation significantly lowers the pH of the condensate, making it aggressive towards metals like steel and copper, leading to thinning of pipe walls and equipment damage.[1][3]

1-Cyclohexylamino-2-propanol: A Profile